Muconic Acid

Beschreibung

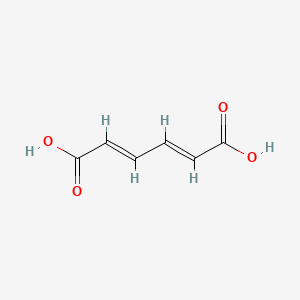

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2E,4E)-hexa-2,4-dienedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/b3-1+,4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXHDPDFNKHHGW-ZPUQHVIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C(=O)O)\C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052848 | |

| Record name | (E,E)-Muconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Chem Service MSDS], Solid; [Merck Index] Cream or light brown powder; [Alfa Aesar MSDS], Solid | |

| Record name | Muconic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15718 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans,trans-Muconic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18083 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-trans-Muconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.2 mg/mL at 15 °C | |

| Record name | trans-trans-Muconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3588-17-8, 505-70-4, 1119-72-8 | |

| Record name | trans,trans-Muconic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3588-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Muconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Muconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003588178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis,cis-Muconic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans,trans-Muconic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MUCONIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E,E)-Muconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans,trans-buta-1,3-diene-1,4-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexa-2,4-dienedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MUCONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KD92ZL2KH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | trans-trans-Muconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

301 °C | |

| Record name | trans-trans-Muconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Biosynthesis of cis,cis-Muconic Acid: From Pathway Elucidation to Production

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies underlying the biosynthesis of cis,cis-muconic acid, a valuable platform chemical for the synthesis of pharmaceuticals and polymers. This document details the metabolic pathways, key enzymes, regulatory mechanisms, and experimental protocols relevant to the microbial production of this versatile dicarboxylic acid.

Introduction

cis,cis-Muconic acid (ccMA) is a C6 dicarboxylic acid with significant industrial potential as a precursor to adipic acid, terephthalic acid, and various other commercially valuable chemicals.[1] The biotechnological production of ccMA from renewable feedstocks presents a sustainable alternative to traditional petroleum-based chemical synthesis. This guide focuses on the microbial biosynthesis of ccMA, primarily through engineered pathways in model organisms such as Escherichia coli and Saccharomyces cerevisiae.

Core Biosynthetic Pathways

The microbial production of cis,cis-muconic acid is predominantly achieved through the implementation of synthetic metabolic pathways that funnel intermediates from central carbon metabolism into the ccMA-producing enzymatic cascade. The most common and well-characterized pathway originates from the shikimate pathway, a native pathway in many microorganisms for the biosynthesis of aromatic amino acids.

The core pathway involves the conversion of a key shikimate pathway intermediate, 3-dehydroshikimate (3-DHS), into ccMA through the sequential action of three key enzymes:

-

3-Dehydroshikimate Dehydratase (AroZ): This enzyme catalyzes the dehydration of 3-DHS to produce protocatechuic acid (PCA).

-

Protocatechuate Decarboxylase (AroY): PCA is then decarboxylated by this enzyme to form catechol.

-

Catechol 1,2-Dioxygenase (CatA): The final step involves the ring-opening of catechol by this dioxygenase to yield cis,cis-muconic acid.

An alternative pathway utilizes chorismate, another intermediate of the shikimate pathway, which is converted to catechol via several enzymatic steps before its conversion to ccMA by catechol 1,2-dioxygenase.

Below is a DOT language representation of the primary biosynthetic pathway from glucose to cis,cis-muconic acid.

References

The Indirect Natural Provenance of trans,trans-Muconic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans,trans-Muconic acid, a dicarboxylic acid with significant potential as a platform chemical for the synthesis of polymers like adipic acid and terephthalic acid, is not a widely occurring natural product in the classical sense.[1] Unlike its isomer, cis,cis-muconic acid, which is a key intermediate in the microbial degradation of aromatic compounds, trans,trans-muconic acid is primarily encountered as a metabolite of xenobiotic compounds in mammals.[2][3] Additionally, it can be readily synthesized from its biologically produced precursor, cis,cis-muconic acid, through chemical isomerization.[4][5] This guide provides an in-depth technical overview of the indirect natural sources of trans,trans-muconic acid, focusing on its metabolic formation and its derivation from microbially synthesized cis,cis-muconic acid.

Metabolic Formation of trans,trans-Muconic Acid in Mammals

The primary context in which trans,trans-muconic acid is found in biological systems is as a urinary metabolite of benzene and the common food preservative, sorbic acid.[6][7] This metabolic conversion makes it a crucial biomarker for assessing exposure to benzene.[8]

Benzene Metabolism

Benzene is metabolized in the liver to benzene oxide, which can then follow several pathways. One of these pathways leads to the formation of trans,trans-muconaldehyde, which is subsequently oxidized to trans,trans-muconic acid and excreted in the urine.

Signaling Pathway: Benzene Metabolism to trans,trans-Muconic Acid

Caption: Metabolic conversion of benzene to trans,trans-muconic acid in mammals.

Sorbic Acid Metabolism

Sorbic acid, a widely used food preservative, is also metabolized to trans,trans-muconic acid in the body.[7] This metabolic overlap is a significant confounding factor when using urinary trans,trans-muconic acid as a biomarker for benzene exposure, especially at low levels.[9] The exact enzymatic steps for the conversion of sorbic acid to trans,trans-muconic acid are not as well-defined as for benzene, but it is understood to be a metabolic product.[6]

Logical Relationship: Sorbic Acid as a Source of trans,trans-Muconic Acid

Caption: Metabolism of sorbic acid leading to the excretion of trans,trans-muconic acid.

Microbial Production of cis,cis-Muconic Acid: The Precursor

While direct microbial production of trans,trans-muconic acid is not established, the cis,cis-isomer is a natural intermediate in the β-ketoadipate pathway used by various microorganisms to catabolize aromatic compounds.[1] This pathway has been extensively engineered in hosts like Escherichia coli, Saccharomyces cerevisiae, and Pseudomonas putida to overproduce cis,cis-muconic acid from renewable feedstocks such as glucose, xylose, and lignin-derived aromatic monomers.[10][11]

Quantitative Data on Microbial cis,cis-Muconic Acid Production

The following table summarizes representative quantitative data from various studies on the microbial production of cis,cis-muconic acid.

| Microorganism | Substrate | Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L/h) | Reference |

| Escherichia coli | Glucose | 38.6 | 0.23 g/g | 0.4 g/L/h | [2] |

| Saccharomyces cerevisiae | Glucose | 1.56 mg/L | - | - | [2] |

| Saccharomyces cerevisiae | Glucose | 141 mg/L | - | - | [2] |

| Corynebacterium glutamicum | Catechol | 85 | - | 2.4 | [10] |

| Pseudomonas putida | Catechol | 64.2 | - | - | [10] |

Experimental Protocol: General Method for Microbial Production and Extraction of cis,cis-Muconic Acid

This protocol provides a generalized workflow for the production of cis,cis-muconic acid using an engineered microbial strain.

-

Strain Cultivation: An engineered microbial strain (e.g., E. coli, S. cerevisiae) is cultured in a defined minimal medium containing a suitable carbon source (e.g., glucose) and any necessary supplements. The culture is incubated at an optimal temperature and pH with adequate aeration and agitation in a bioreactor.

-

Induction of Gene Expression: If the expression of the biosynthetic pathway genes is under the control of an inducible promoter, an appropriate inducer (e.g., IPTG) is added to the culture at a specific cell density (e.g., mid-exponential phase).

-

Fed-Batch Fermentation: To achieve high cell densities and product titers, a fed-batch strategy is often employed, where a concentrated feed of the carbon source is supplied to the culture over time.

-

Harvesting and Extraction: After a predetermined fermentation period, the culture broth is harvested. The cells are separated from the supernatant by centrifugation.

-

Acidification and Precipitation: The supernatant is acidified to a low pH (e.g., pH 2) using a strong acid (e.g., HCl). This protonates the muconic acid, causing it to precipitate out of the solution.

-

Isolation and Purification: The precipitated cis,cis-muconic acid is collected by filtration or centrifugation and can be further purified by recrystallization from a suitable solvent (e.g., water or ethanol).

-

Quantification: The concentration of cis,cis-muconic acid is typically determined by High-Performance Liquid Chromatography (HPLC) with UV detection.

Experimental Workflow: Microbial Production and Isomerization

Caption: Overall process for producing trans,trans-muconic acid from a renewable source.

Chemical Isomerization of cis,cis- to trans,trans-Muconic Acid

The biologically produced cis,cis-muconic acid can be efficiently converted to the more thermodynamically stable trans,trans-isomer through various chemical methods.[3] This isomerization is a critical step in the value chain from renewable feedstocks to certain polymers.

Experimental Protocol: Iodine-Catalyzed Isomerization

A common and effective method for the isomerization of cis,cis-muconic acid is through iodine catalysis.[4]

-

Reaction Setup: cis,cis-Muconic acid is dissolved in a suitable solvent, such as methanol.

-

Catalyst Addition: A catalytic amount of iodine (I₂) is added to the solution.

-

Heating: The reaction mixture is heated to reflux for an extended period (e.g., 24-48 hours).

-

Crystallization: Upon cooling, the less soluble trans,trans-muconic acid crystallizes out of the solution.

-

Isolation: The crystals of trans,trans-muconic acid are collected by filtration, washed with a cold solvent, and dried.

-

Analysis: The purity of the product can be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination.

Conclusion

-

Metabolic Product in Mammals: It is a metabolite of the industrial chemical benzene and the food additive sorbic acid. Its presence in urine is a key biomarker for benzene exposure.

-

Derivative of a Microbial Product: It can be readily and efficiently produced by the chemical isomerization of cis,cis-muconic acid, which is a natural microbial metabolic intermediate that can be overproduced by genetically engineered microorganisms from renewable resources.

For researchers and professionals in drug development and biotechnology, the most viable route to obtaining significant quantities of trans,trans-muconic acid from a renewable basis is through the two-step process of microbial fermentation to produce cis,cis-muconic acid, followed by chemical isomerization.

References

- 1. Enhancing this compound production from glucose and lignin-derived aromatic compounds via increased protocatechuate decarboxylase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel this compound Biosynthesis Approach by Shunting Tryptophan Biosynthesis via Anthranilate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Enzymatic Synthesis of this compound-Based Polymers: Trans, Trans-Dimethyl Muconate and Trans, β-Dimethyl Hydromuconate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20130030215A1 - Methods for Producing Isomers of this compound and Muconate Salts - Google Patents [patents.google.com]

- 6. Effect of sorbic acid administration on urinary trans,trans-muconic acid excretion in rats exposed to low levels of benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lack of specificity of trans,trans-muconic acid as a benzene biomarker after ingestion of sorbic acid-preserved foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. trans,trans-Muconic acid, a reliable biological indicator for the detection of individual benzene exposure down to the ppm level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical and Physical Properties of Muconic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muconic acid, a dicarboxylic acid with the molecular formula C6H6O4, is a molecule of significant interest in the chemical and pharmaceutical industries.[1] It exists as three geometric isomers: cis,cis-muconic acid, cis,trans-muconic acid, and trans,trans-muconic acid.[1] These isomers exhibit distinct chemical and physical properties that influence their applications, ranging from building blocks for novel polymers to biomarkers for benzene exposure.[1][2] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound isomers, detailed experimental protocols for their synthesis and characterization, and a visualization of their key transformation pathways.

Chemical and Physical Properties

The geometric arrangement of the double bonds in this compound isomers significantly impacts their physical and chemical characteristics. The trans,trans isomer is the most stable due to reduced steric hindrance.[3] A summary of their key quantitative properties is presented in the tables below.

General Properties

| Property | cis,cis-Muconic Acid | cis,trans-Muconic Acid | trans,trans-Muconic Acid |

| Molecular Formula | C6H6O4 | C6H6O4 | C6H6O4 |

| Molar Mass | 142.11 g/mol [4] | 142.11 g/mol | 142.11 g/mol [5] |

| Appearance | Crystalline prisms[1] | Needles from hot water[1] | Crystalline Powder[5] |

| Density | - | - | 1.366 g/mL[1] |

Thermal Properties

| Property | cis,cis-Muconic Acid | cis,trans-Muconic Acid | trans,trans-Muconic Acid |

| Melting Point | 194-195 °C[1] | 190–191 °C[1] | 301 °C[1] |

| Boiling Point | - | - | 320 °C[5] |

Acidity

| Property | cis,cis-Muconic Acid | cis,trans-Muconic Acid | trans,trans-Muconic Acid |

| pKa1 | 2.8 - 4.4[6] | 2.8 - 3.7[6] | 3.77 (Predicted)[5] |

| pKa2 | 4.2 - 5.0[6] | 3.7 - 4.4[6] | - |

Solubility (at 20-25 °C)

| Solvent | cis,cis-Muconic Acid (g/L) | cis,trans-Muconic Acid (g/L) | trans,trans-Muconic Acid (g/L) |

| Water | ~1.0[3] | 5.2[3] | <0.1[3] |

| Dimethyl Sulfoxide (DMSO) | ~400[3] | >500[3] | ~35[3] |

| Methanol | - | - | Soluble[5] |

| Ethanol | ~28[3] | ~90[3] | ~2.5[3] |

| Tetrahydrofuran (THF) | ~50[3] | ~125[3] | ~3.0[3] |

| Toluene | <0.05[3] | <0.10[3] | <0.02[3] |

Experimental Protocols

Synthesis of cis,cis-Muconic Acid via Microbial Fermentation

cis,cis-Muconic acid is commonly produced through the microbial fermentation of sugars or aromatic compounds.[2] Engineered strains of microorganisms such as Escherichia coli or Saccharomyces cerevisiae are often utilized.[2] The general workflow involves the conversion of a carbon source into catechol, which is then cleaved to form cis,cis-muconic acid.[7]

Protocol:

-

Strain Cultivation: Culture a genetically engineered microbial strain (e.g., E. coli) capable of producing cis,cis-muconic acid in a suitable fermentation medium containing a carbon source (e.g., glucose), nitrogen source, and essential nutrients.

-

Fermentation: Maintain the culture under controlled conditions of temperature, pH, and aeration to facilitate cell growth and product formation.

-

Extraction: After fermentation, separate the cells from the broth by centrifugation or filtration.

-

Purification: Acidify the cell-free broth to a pH below 2 to precipitate the cis,cis-muconic acid.[8] The precipitate can be collected by filtration and further purified by recrystallization from hot water or a suitable organic solvent.[8][9]

Isomerization of cis,cis-Muconic Acid

The less stable cis,cis and cis,trans isomers can be converted to the more stable trans,trans isomer through various isomerization techniques.

Acid-Catalyzed Isomerization to cis,trans-Muconic Acid:

-

Dissolve cis,cis-muconic acid in water.

-

Boil the solution. The cis,cis isomer will quantitatively convert to the cis,trans isomer.[3]

-

Cool the solution to induce crystallization of the cis,trans-muconic acid.

-

Collect the crystals by filtration.

Isomerization to trans,trans-Muconic Acid:

-

Method 1: Heating in DMSO: Dissolve cis,cis- or cis,trans-muconic acid in dimethyl sulfoxide (DMSO).[10][11] Heat the solution to promote isomerization to the trans,trans isomer.[10] The trans,trans-muconic acid, being less soluble in many organic solvents, may precipitate out upon cooling or addition of an anti-solvent.[9]

-

Method 2: Iodine Catalysis: Reflux a solution of cis,cis- or cis,trans-muconic acid in a suitable solvent in the presence of a catalytic amount of iodine.[3] The trans,trans isomer can be isolated upon cooling and filtration.

Purification by Recrystallization

-

Dissolve the crude this compound isomer in a minimal amount of a suitable hot solvent (e.g., water, ethanol, or a solvent mixture).[9]

-

If necessary, treat the hot solution with activated charcoal to remove colored impurities and filter while hot.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Characterization by Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the this compound isomer in a suitable deuterated solvent (e.g., DMSO-d6, CD3OD). The chemical shifts and coupling constants of the vinylic and carboxylic acid protons are diagnostic for each isomer. For instance, the ¹H NMR spectrum of cis,cis-muconic acid in CD3OD shows distinct peaks for the vinylic protons.[4]

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy:

-

Prepare a sample as a KBr pellet or a mull.

-

The IR spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and the C=C stretch of the conjugated double bonds (~1600-1650 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Dissolve the this compound isomer in a suitable solvent (e.g., ethanol, water).

-

The UV-Vis spectrum will exhibit a strong absorption maximum (λmax) in the range of 250-280 nm, corresponding to the π→π* transition of the conjugated diene system. The exact λmax can vary slightly between isomers.

Visualizations

Biosynthetic Pathway of cis,cis-Muconic Acid

The following diagram illustrates a common biosynthetic pathway for the production of cis,cis-muconic acid from glucose in engineered microorganisms.

Caption: Biosynthesis of cis,cis-muconic acid from glucose.

Isomerization Workflow of this compound

This diagram outlines the workflow for the isomerization of the biologically produced cis,cis-muconic acid to its other isomers.

Caption: Isomerization workflow of this compound isomers.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Recent Advances in Microbial Production of cis,cis-Muconic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UHasselt - Universiteit van vandaag [documentserver.uhasselt.be]

- 4. cis,cis-Muconic acid | C6H6O4 | CID 5280518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. trans,trans-Muconic acid CAS#: 3588-17-8 [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. A Novel this compound Biosynthesis Approach by Shunting Tryptophan Biosynthesis via Anthranilate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An integrated yeast‐based process for cis,cis‐this compound production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US8426639B2 - Preparation of trans, trans this compound and trans, trans muconates - Google Patents [patents.google.com]

- 10. Technology - Isomerization of this compound for the Production of Bio-based Terephthalic Acid [isurftech.technologypublisher.com]

- 11. Solvent-driven isomerization of cis,cis-muconic acid for the production of specialty and performance-advantaged cyclic biobased monomers - Green Chemistry (RSC Publishing) [pubs.rsc.org]

The Enzymatic Degradation of Aromatic Compounds to Muconic Acid: A Technical Guide

Executive Summary

The enzymatic conversion of aromatic compounds into muconic acid represents a pivotal intersection of microbial catabolism and industrial biotechnology. This compound, a dicarboxylic acid with conjugated double bonds, is a valuable platform chemical for the synthesis of polymers, resins, and pharmaceuticals, including the precursor to adipic acid used in nylon production. This technical guide provides a comprehensive overview of the core biochemical pathways, key enzymes, and microbial systems involved in the degradation of aromatic compounds to this compound. It details experimental protocols for enzyme assays and microbial production, presents quantitative data for comparative analysis, and visualizes the underlying biological processes through detailed diagrams. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of these biocatalytic processes.

Core Biochemical Pathways

The primary route for the microbial degradation of many aromatic compounds to this compound is the β-ketoadipate pathway . This convergent catabolic pathway funnels a variety of aromatic substrates into two central intermediates: catechol and protocatechuate . These intermediates are then subjected to ortho-ring cleavage by specific dioxygenase enzymes, leading to the formation of this compound derivatives.

The Catechol Branch

Aromatic compounds such as benzene, benzoate, and phenol are initially converted to catechol through a series of peripheral enzymatic reactions. Catechol then undergoes intradiol (ortho) cleavage, a reaction catalyzed by catechol 1,2-dioxygenase (EC 1.13.11.1) , which incorporates both atoms of molecular oxygen into the aromatic ring to yield cis,cis-muconic acid.[1][2]

The Protocatechuate Branch

Aromatic compounds like p-hydroxybenzoate, ferulic acid, and vanillate are channeled into the protocatechuate branch of the β-ketoadipate pathway. The key ring-cleavage step is catalyzed by protocatechuate 3,4-dioxygenase (EC 1.13.11.3) , which acts on protocatechuate to form 3-carboxy-cis,cis-muconic acid.[3][4] In engineered microbial strains, this can be further converted to cis,cis-muconic acid.

Key Enzymes in this compound Production

The efficiency of this compound production from aromatic compounds is largely dependent on the activity and characteristics of the ring-cleaving dioxygenases.

Catechol 1,2-Dioxygenase (CatA)

-

Mechanism: CatA is a non-heme iron(III)-dependent enzyme that catalyzes the ortho-cleavage of the catechol ring. The proposed mechanism involves the binding of catechol to the ferric center, followed by an attack of molecular oxygen to form a peroxide intermediate, which then rearranges to yield cis,cis-muconic acid.[1][5]

-

Structure: The enzyme is typically a homodimer, with each subunit containing an active site with a ferric iron atom coordinated by tyrosine and histidine residues.[1][6]

Protocatechuate 3,4-Dioxygenase (PcaHG)

-

Mechanism: PcaHG is also a non-heme iron(III) dioxygenase. The catalytic cycle begins with the binding of protocatechuate to the active site, which activates the substrate for electrophilic attack by molecular oxygen.[7]

-

Structure: The crystal structure of PcaHG reveals a complex oligomeric assembly, often an (αβ)₁₂ dodecamer in Pseudomonas species, with each αβ protomer containing an active site. The ferric iron is coordinated by tyrosine and histidine residues and a water molecule.[3][8]

Quantitative Data on Enzyme Kinetics and this compound Production

The following tables summarize key quantitative data from various studies to facilitate comparison of enzyme performance and production efficiencies in different microbial systems.

Table 1: Kinetic Parameters of Catechol 1,2-Dioxygenase (CatA) from Various Microorganisms

| Microorganism | Substrate | Km (µM) | Vmax (U/mg) | kcat (s-1) | Reference(s) |

| Stenotrophomonas maltophilia KB2 | Catechol | 12.8 | 1218.8 | N/A | [9] |

| Paracoccus sp. MKU1 | Catechol | 12.89 | 310.1 | N/A | [10] |

| Pseudomonas stutzeri (Gulf of Mexico isolate) | Catechol | 13.2 | N/A | 16.13 | [11] |

| Blastobotrys raffinosifermentans | Catechol | 0.004 (mM) | N/A | 15.6 | [12] |

Table 2: Kinetic Parameters of Protocatechuate 3,4-Dioxygenase (PcaHG) from Various Microorganisms

| Microorganism | Substrate | Km (µM) | Optimum pH | Optimum Temperature (°C) | Reference(s) |

| Pseudomonas sp. | Protocatechuate | 18.5 | 9.0 | 60-65 | [13][14] |

| Stenotrophomonas maltophilia KB2 | Protocatechuate | N/A | High-alkaline | N/A | [7] |

Table 3: this compound Production from Aromatic Compounds in Engineered Pseudomonas putida

| Strain | Aromatic Substrate(s) | Titer (g/L) | Yield (mol/mol) | Productivity (g/L/h) | Fermentation Strategy | Reference(s) |

| P. putida KT2440-JD1 | Benzoate | 18.5 | ~1.0 | N/A | pH-stat fed-batch | [15] |

| P. putida B6-2ΔcatBΔsalC | Biphenyl | ~2.7 (19.0 mM) | 0.953 | N/A | Fed-batch | [16] |

| P. putida MPDSΔsalC(pUCP18k-catA) | Naphthalene | ~0.77 (5.4 mM) | 1.0 | N/A | Shake flask | [16] |

Table 4: this compound Production in Engineered Escherichia coli

| Strain | Carbon Source(s) | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Fermentation Strategy | Reference(s) |

| Engineered E. coli | Glycerol | 2.0 | 0.1 | N/A | Batch bioreactor | [17] |

| Engineered E. coli | Glucose | 64.5 | N/A | N/A | 7-L fed-batch | [18] |

| Engineered E. coli | Glucose | 36.8 | N/A | N/A | N/A | [18] |

Experimental Protocols

Enzyme Assays

This protocol is adapted from several sources.[9][11][19][20]

-

Principle: The activity of catechol 1,2-dioxygenase is determined by spectrophotometrically measuring the formation of cis,cis-muconic acid from catechol at 260 nm.

-

Reagents:

-

50 mM Tris-HCl buffer (pH 7.5-8.5)

-

100 µM Catechol solution (prepare fresh)

-

Enzyme preparation (cell-free extract or purified enzyme)

-

-

Procedure:

-

In a quartz cuvette, combine the Tris-HCl buffer and the enzyme preparation.

-

Pre-incubate the mixture at the desired temperature (e.g., 30-40°C).

-

Initiate the reaction by adding the catechol solution.

-

Immediately monitor the increase in absorbance at 260 nm for a set period (e.g., 3-5 minutes).

-

Calculate the rate of cis,cis-muconic acid formation using its molar extinction coefficient (ε₂₆₀ = 16,800 M⁻¹cm⁻¹).

-

-

Unit Definition: One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of cis,cis-muconic acid per minute under the specified conditions.

This protocol is based on established methods.[5][12][13]

-

Principle: The activity is measured by monitoring the decrease in the substrate (protocatechuate) concentration at 290 nm.

-

Reagents:

-

50 mM Tris-acetate buffer (pH 7.5) or Phosphate buffer (pH 7.5)

-

0.4 mM Protocatechuic acid (PCA) solution (prepare fresh)

-

Enzyme preparation

-

-

Procedure:

-

Equilibrate the PCA solution in a cuvette at the assay temperature (e.g., 37°C).

-

Add the enzyme solution to start the reaction.

-

Record the decrease in absorbance at 290 nm over time.

-

Calculate the rate of PCA consumption.

-

-

Unit Definition: One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of protocatechuate per minute under the specified conditions.

Microbial Production of this compound

-

Mineral Salts Medium (MSM): A common base for cultivating Pseudomonas species, typically containing a phosphate buffer, ammonium salts as a nitrogen source, and trace elements. The specific aromatic compound is added as the carbon source or co-substrate.[21]

-

Luria-Bertani (LB) Broth: Often used for initial seed cultures of both E. coli and Pseudomonas.[21]

-

Modified M9 Minimal Medium: Frequently used for E. coli fermentations, supplemented with glucose or glycerol as the primary carbon source, and necessary amino acids or vitamins for auxotrophic strains.[16]

This is a generalized protocol for this compound production in a bioreactor.[15][21][22]

-

Inoculum Preparation: Grow a seed culture of the engineered microbial strain in a suitable medium (e.g., LB or minimal medium) overnight at the optimal temperature (e.g., 30°C for P. putida, 37°C for E. coli).

-

Bioreactor Setup: Prepare the bioreactor with the production medium. Sterilize the vessel and medium.

-

Inoculation: Inoculate the bioreactor with the seed culture to a starting optical density (OD₆₀₀) of approximately 0.1.

-

Batch Phase: Allow the culture to grow in batch mode, consuming the initial carbon source. Maintain optimal conditions of temperature, pH (e.g., controlled at 7.0 with acid/base addition), and dissolved oxygen (e.g., maintained at 20-30% saturation by adjusting agitation and aeration).

-

Fed-Batch Phase: Once the initial carbon source is depleted (often indicated by a sharp increase in dissolved oxygen), start the continuous or intermittent feeding of a concentrated solution of the aromatic substrate and/or a co-substrate like glucose.

-

Sampling and Analysis: Periodically take samples from the bioreactor to measure cell density (OD₆₀₀), substrate consumption, and this compound production using HPLC.

-

Harvest: Terminate the fermentation when this compound production ceases or reaches a maximum.

Analytical Methods

Several HPLC methods are available for the quantification of this compound.[3][6][8]

-

Sample Preparation: Centrifuge the culture broth to remove cells. The supernatant can often be directly analyzed or may require dilution.

-

HPLC System: A standard HPLC system with a UV detector is sufficient.

-

Column: A C18 reverse-phase column is commonly used. Ion-exclusion columns can also be employed.

-

Mobile Phase: A typical mobile phase is a mixture of an acidic aqueous buffer (e.g., sodium acetate or sulfuric acid) and an organic solvent like methanol or acetonitrile. A gradient elution may be necessary to separate this compound from other aromatic compounds.[3]

-

Detection: this compound is detected by its UV absorbance, typically at a wavelength of 260-265 nm.[6][8]

-

Quantification: The concentration of this compound is determined by comparing the peak area to a standard curve prepared with known concentrations of pure this compound.

Downstream Processing of this compound

The recovery and purification of this compound from the fermentation broth is a critical step for its industrial application.

-

Cell Removal: The first step is the separation of microbial biomass from the culture supernatant, typically achieved by centrifugation or microfiltration.

-

Decolorization: The supernatant may be treated with activated carbon to remove colored impurities.

-

Precipitation: this compound can be precipitated from the clarified broth by lowering the pH to around 2 with a strong acid (e.g., HCl) and reducing the temperature (e.g., 4-5°C).

-

Extraction: Liquid-liquid extraction or reactive extraction using specific solvents can be employed to selectively recover this compound.

-

Chromatography: Ion-exchange chromatography can be used for further purification.

-

Crystallization: The purified this compound can be crystallized to obtain a high-purity final product.

Visualization of Pathways and Workflows

Biochemical Pathways

References

- 1. Catechol 1,2-dioxygenase - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure and assembly of protocatechuate 3,4-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure of catechol 1,2-dioxygenase from Pseudomonas arvilla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Degradation Potential of Protocatechuate 3,4-Dioxygenase from Crude Extract of Stenotrophomonas maltophilia Strain KB2 Immobilized in Calcium Alginate Hydrogels and on Glyoxyl Agarose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PROTOCATECHUATE 3,4-DIOXYGENASE from Pseudomonas sp. - TOYOBO USA [toyobousa.com]

- 11. creative-enzymes.com [creative-enzymes.com]

- 12. pH-stat fed-batch process to enhance the production of cis, cis-muconate from benzoate by Pseudomonas putida KT2440-JD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Engineering E. coli–E. coli cocultures for production of this compound from glycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. experts.umn.edu [experts.umn.edu]

- 17. Microbial production of cis,cis-muconic acid from aromatic compounds in engineered Pseudomonas - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Reactive extraction of this compound by hydrophobic phosphonium ionic liquids - Experimental, modelling and optimisation with Artificial Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Downstream-Processing in Bioprocesses - A Critical But Often Overlooked Aspect [celignis.com]

- 22. researchgate.net [researchgate.net]

role of muconic acid in microbial metabolism

An In-depth Technical Guide on the Role of Muconic Acid in Microbial Metabolism

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a dicarboxylic acid with conjugated double bonds, serves as a pivotal intermediate in the microbial catabolism of aromatic compounds. Its significance extends beyond a mere metabolic intermediary; it is a valuable platform chemical for producing polymers like nylon-6,6, polyurethanes, and polyethylene terephthalate (PET). This guide provides a comprehensive technical overview of the biosynthesis and degradation of this compound in microorganisms. It details the core metabolic pathways, presents quantitative data from key metabolic engineering studies, outlines detailed experimental protocols for analysis and enzyme characterization, and provides visual diagrams of the underlying biochemical processes to facilitate a deeper understanding for research and development applications.

Biosynthesis of this compound

Microorganisms primarily synthesize cis,cis-muconic acid (ccMA) through two main routes: the degradation of aromatic compounds and the de novo synthesis from central carbon metabolites like glucose. The de novo pathway, which has been extensively engineered for industrial production, hijacks intermediates from the common aromatic amino acid pathway (shikimate pathway).

The most successfully engineered pathway begins with phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), precursors of the shikimate pathway. These are converted to 3-dehydroshikimate (3-DHS), a key branch point. From 3-DHS, a heterologous three-step enzymatic cascade yields ccMA.

-

3-Dehydroshikimate dehydratase (AroZ/AsbF): This enzyme catalyzes the dehydration of 3-DHS to form protocatechuic acid (PCA).

-

Catechol 1,2-dioxygenase (CatA): In the final step, this iron-dependent enzyme catalyzes the ortho-cleavage of the catechol aromatic ring using molecular oxygen to form cis,cis-muconic acid.[3]

Alternative biosynthetic routes starting from the shikimate pathway intermediate chorismate have also been explored, proceeding through intermediates like 4-hydroxybenzoic acid, salicylic acid, or anthranilate.[4]

Catabolism of this compound: The β-Ketoadipate Pathway

In many soil bacteria and fungi, this compound is an intermediate in the breakdown of aromatic compounds.[5] It is catabolized via the β-ketoadipate pathway (also known as the 3-oxoadipate pathway), a convergent pathway that funnels various aromatic precursors, including protocatechuate and catechol, into central metabolism.[5][6] To enable the accumulation of this compound in production strains, key genes of this degradation pathway, such as catB, are typically deleted.[7]

The catechol branch of the β-ketoadipate pathway proceeds as follows:

-

Muconate cycloisomerase (CatB): Converts cis,cis-muconic acid to muconolactone.

-

Muconolactone isomerase (CatC): Isomerizes muconolactone to β-ketoadipate enol-lactone.

-

β-ketoadipate enol-lactone hydrolase (PcaD): Hydrolyzes the enol-lactone to β-ketoadipate.

-

β-ketoadipate:succinyl-CoA transferase (PcaI, PcaJ): Transfers a CoA moiety from succinyl-CoA to β-ketoadipate, forming β-ketoadipyl-CoA and succinate.

-

β-ketoadipyl-CoA thiolase (PcaF): Cleaves β-ketoadipyl-CoA into acetyl-CoA and succinyl-CoA, which can then enter the TCA cycle.

Quantitative Data on this compound Production

Metabolic engineering efforts have significantly improved this compound production in various microbial hosts. The tables below summarize key performance metrics from notable studies.

Table 1: this compound Production in Engineered Escherichia coli

| Strain | Key Genetic Modifications | Carbon Source | Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L/h) | Reference |

|---|---|---|---|---|---|---|

| WN1/pWN2.248 | Overexpression of aroZ, aroY, catA | Glucose | 36.8 | 0.21 g/g | 0.77 | [3] |

| Engineered E. coli | Fermentation optimization | Glucose | 59.2 | - | - | [3] |

| Engineered E. coli | RNA-seq guided promoter selection | Glucose | 64.5 | - | 0.92 | [3] |

| E. coli-E. coli coculture | Pathway modularization | Glycerol | 2.0 | 0.1 g/g | ~0.04 | [8] |

| Engineered E. coli | Fusion protein (AroC-MenF) | Glucose | 4.45 | ~0.22 g/g | ~0.06 |[9] |

Table 2: this compound Production in Engineered Saccharomyces cerevisiae

| Strain | Key Genetic Modifications | Carbon Source | Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L/h) | Reference |

|---|---|---|---|---|---|---|

| Engineered Strain | Overexpression of heterologous pathway, feedback resistance | Glucose | 0.141 | - | - | [10][11] |

| Engineered Strain | Biosensor-aided reverse engineering, rational engineering | Glucose | 20.8 | 0.066 g/g | 0.139 | [12][13] |

| ST10209 | Rewired shikimate pathway, enhanced PEP supply | Glucose | 22.5 | 0.077 g/g | 0.19 | [14] |

| ST10209 (Pilot) | Same as above, 10L fermenter | Glucose | 20.8 | 0.1 g/g | 0.21 | [14] |

| Engineered Strain | in situ product recovery | Glucose/Xylose | 9.3 | - | 0.100 | |

Table 3: this compound Production in Engineered Pseudomonas putida

| Strain | Key Genetic Modifications | Carbon Source | Titer (g/L) | Yield (mol/mol) | Productivity (g/L/h) | Reference |

|---|---|---|---|---|---|---|

| Engineered KT2440 | Co-expression of PCA decarboxylase-associated proteins | Glucose | 4.9 | 0.12 mol/mol | 0.09 | [1] |

| Engineered KT2440 | Co-expression of PCA decarboxylase-associated proteins | p-Coumarate | >15 | 0.76 mol/mol | 0.29 | [1] |

| QP328 | ALE and rational engineering | Glucose/Xylose | 33.7 | 0.46 mol/mol | 0.18 | [15] |

| B6-2ΔcatBΔsalC | Deletion of catB and salC | Biphenyl | - | 95.3% | - | [16] |

| B6-2ΔcatBΔsalC | Deletion of catB and salC | Naphthalene | - | 100% | - |[16] |

Table 4: this compound Production in Engineered Corynebacterium glutamicum

| Strain | Key Genetic Modifications | Carbon Source | Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L/h) | Reference |

|---|---|---|---|---|---|---|

| MA-2 | Deletion of catB, overexpression of catA | Catechol | 85 | - | 2.4 | [7][17][18] |

| MA-2 | Same as above | Softwood Lignin Hydrolysate | 1.8 | - | - | [7][17][18] |

| Engineered Strain | Systems metabolic engineering, ALE | Glucose | 88.2 | 0.30 mol/mol | ~1.1 | [19][20] |

| Engineered Strain | Same as above | Corn Straw Hydrolysate | 19.9 | 0.33 mol/mol | - |[19][20] |

Experimental Protocols

Accurate quantification of this compound and characterization of key pathway enzymes are critical for successful metabolic engineering and process development.

Quantification of this compound in Fermentation Broth

This protocol describes the analysis of cis,cis- and cis,trans-muconic acid isomers using Ultra High-Performance Liquid Chromatography with a Diode Array Detector (UHPLC-DAD).

-

Principle: Reversed-phase chromatography separates this compound isomers and related aromatic compounds, which are then quantified by their absorbance at specific wavelengths.

-

Instrumentation:

-

Reagents:

-

Standard Preparation:

-

ccMA Stock (1.0 mg/mL): Accurately weigh ~40 mg of ccMA standard into a vial. Add the appropriate volume of 0.05% NaOH to reach a final concentration of 1.0 mg/mL. Shake vigorously for up to 1 hour to ensure complete dissolution.[23]

-

ctMA Stock (1.0 mg/mL): Accurately weigh 40.0 mg of ccMA standard into a 40 mL amber vial. Add 39.934 mL of HPLC-grade water. Place the vial in a water bath preheated to 60°C for 2 hours to facilitate isomerization to cis,trans-muconic acid (ctMA).[22]

-

Calibration Standards: Prepare a series of calibration standards for both ccMA and ctMA by diluting the stock solutions with the diluent to cover the expected sample concentration range.

-

-

Sample Preparation:

-

Centrifuge the fermentation broth to pellet cells.

-

Collect the supernatant.

-

Dilute the supernatant with diluent to bring the analyte concentration within the calibration range (a dilution factor of at least five is recommended for complex media like M9).[22]

-

Filter the diluted sample through a 0.2 µm nylon syringe filter before injection.

-

-

Chromatographic Conditions:

-

Detection Wavelength: 265 nm for this compound isomers.[21]

-

Flow Rate: e.g., 0.6 mL/min.

-

Injection Volume: e.g., 5 µL.

-

Gradient: A mobile phase gradient may be required to separate all compounds of interest.

-

-

Quantification:

-

Generate separate linear regression calibration curves for ccMA and ctMA.

-

Determine the concentration of each isomer in the samples based on their respective calibration curves, correcting for the dilution factor.[22]

-

Enzyme Activity Assays

-

Principle: The activity is determined by spectrophotometrically monitoring the formation of the product, cis,cis-muconic acid, which has a strong absorbance at 260 nm.[24][25][26]

-

Reagents:

-

Procedure:

-

Prepare a reaction mixture in a UV-transparent cuvette or 96-well plate containing the assay buffer and catechol substrate.

-

Pre-incubate the mixture at the desired temperature (e.g., 30-37°C).[26][27]

-

Initiate the reaction by adding a known amount of the enzyme solution.

-

Immediately monitor the increase in absorbance at 260 nm over time.

-

Calculate the initial reaction rate from the linear portion of the absorbance vs. time curve.

-

-

Calculation:

-

One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of cis,cis-muconic acid per minute.

-

Use the Beer-Lambert law (A = εbc), with the molar extinction coefficient (ε) of cis,cis-muconic acid at 260 nm being 16,800 M⁻¹cm⁻¹.[25]

-

-

Principle: This direct assay measures the formation of the product, protocatechuic acid (PCA), by monitoring the increase in absorbance at 290 nm. A more sensitive coupled assay is also possible.

-

Direct Spectrophotometric Assay:

-

Principle: Measures the formation of the product 3-dehydroshikimate (DHS), which absorbs light at 234 nm.[28][29]

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.[28]

-

Substrate: 3-dehydroquinic acid (DHQ) solution.

-

Enzyme: Purified 3-dehydroquinate dehydratase.

-

-

Procedure:

-

In a UV-transparent cuvette, mix the assay buffer and DHQ substrate.

-

Equilibrate to the assay temperature.

-

Initiate the reaction by adding the enzyme.

-

Monitor the increase in absorbance at 234 nm.

-

-

Calculation: Use the molar extinction coefficient of DHS to calculate the rate of product formation.

-

-

Coupled-Enzyme Spectrophotometric Assay:

-

Principle: The formation of DHS by DHQD is coupled to its reduction to shikimate by an excess of shikimate dehydrogenase (SHD). This second reaction consumes NADPH, and the rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.[28][30]

-

Reagents:

-

Assay Buffer: 50 mM HEPES, pH 7.5.[30]

-

Substrate: 3-dehydroquinate (DHQ).

-

Cofactor: NADPH.

-

Coupling Enzyme: Shikimate Dehydrogenase (ensure it is not rate-limiting).

-

Enzyme: Purified 3-dehydroquinate dehydratase.

-

-

Procedure:

-

In a UV-transparent cuvette, prepare a mixture of buffer, NADPH, SHD, and DHQ.

-

Equilibrate to the assay temperature.

-

Initiate the reaction by adding the DHQD enzyme.

-

Monitor the decrease in absorbance at 340 nm.

-

-

Calculation: Use the Beer-Lambert law with the molar extinction coefficient for NADPH at 340 nm (6,220 M⁻¹cm⁻¹) to calculate the rate of NADPH consumption, which is equivalent to the rate of DHQD activity.[30]

-

References

- 1. portal.research.lu.se [portal.research.lu.se]

- 2. Enhancement of protocatechuate decarboxylase activity for the effective production of muconate from lignin-related aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Microbial Production of cis,cis-Muconic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. The beta-ketoadipate pathway and the biology of self-identity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biotechnological opportunities with the β-ketoadipate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic engineering of Corynebacterium glutamicum for the production of cis, cis-muconic acid from lignin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Engineering E. coli–E. coli cocultures for production of this compound from glycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Metabolic engineering of this compound production in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Improvement of cis,cis-Muconic Acid Production in Saccharomyces cerevisiae through Biosensor-Aided Genome Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An integrated yeast‐based process for cis,cis‐this compound production - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Microbial production of cis,cis-muconic acid from aromatic compounds in engineered Pseudomonas - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metabolic engineering of Corynebacterium glutamicum for the production of cis, cis-muconic acid from lignin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Metabolic engineering of Corynebacterium glutamicum for the production of cis, cis-muconic acid from lignin | CoLab [colab.ws]

- 19. Corynebacterium glutamicum cell factory design for the efficient production of cis, cis-muconic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Corynebacterium glutamicum cell factory design for the efficient production of cis, cis-muconic acid | CoLab [colab.ws]

- 21. protocols.io [protocols.io]

- 22. docs.nrel.gov [docs.nrel.gov]

- 23. This compound isomers and aromatic compounds analyzed by UHPLC-DAD [protocols.io]

- 24. scielo.br [scielo.br]

- 25. High activity catechol 1,2-dioxygenase from Stenotrophomonas maltophilia strain KB2 as a useful tool in cis,cis-muconic acid production - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | Characterization of a Novel Functional Trimeric Catechol 1,2-Dioxygenase From a Pseudomonas stutzeri Isolated From the Gulf of Mexico [frontiersin.org]

- 27. Frontiers | Catechol 1,2-Dioxygenase From Paracoccus sp. MKU1—A Greener and Cleaner Bio-Machinery for cis, cis-Muconic Acid Production by Recombinant E. coli [frontiersin.org]

- 28. benchchem.com [benchchem.com]

- 29. benchchem.com [benchchem.com]

- 30. benchchem.com [benchchem.com]

Muconic Acid: A Versatile Platform Chemical for High-Performance Bioplastics

An In-depth Technical Guide for Researchers and Scientists

Introduction

Muconic acid, a dicarboxylic acid with two conjugated double bonds, is emerging as a pivotal bio-privileged platform chemical for the synthesis of a new generation of sustainable and high-performance bioplastics. Its versatile chemical structure allows for the production of a variety of monomers that can be used to create bioplastics with tunable properties, ranging from direct replacements for petroleum-based polymers like Nylon-6,6 and PET to novel polymers with enhanced functionalities. This technical guide provides a comprehensive overview of the production of this compound, its conversion into valuable monomers, and the synthesis and properties of this compound-based bioplastics, with a focus on experimental protocols and quantitative data for research and development professionals.

Microbial Production of this compound

The biotechnological production of cis,cis-muconic acid from renewable feedstocks is a well-established and rapidly advancing field. Several microorganisms, including Escherichia coli, Corynebacterium glutamicum, Pseudomonas putida, and Saccharomyces cerevisiae, have been metabolically engineered to produce this compound from various carbon sources, primarily through the shikimate pathway.

Biosynthetic Pathways

The primary route for the microbial production of this compound from glucose involves shunting intermediates from the common aromatic amino acid biosynthesis pathway (shikimate pathway) into a heterologous pathway. The key steps involve the conversion of 3-dehydroshikimate (3-DHS) to protocatechuic acid (PCA), followed by the decarboxylation of PCA to catechol, and finally the ortho-cleavage of the catechol ring to yield cis,cis-muconic acid.

Production Strains and Fermentation Data

Significant progress has been made in optimizing microbial strains and fermentation processes to achieve high titers, yields, and productivities of this compound. Fed-batch fermentation is a commonly employed strategy to maintain optimal conditions and achieve high cell densities and product concentrations.

| Microorganism | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| Escherichia coli | Glucose | 64.5 | 0.39 | - | |

| Corynebacterium glutamicum | Catechol | 85 | - | 2.4 | |

| Corynebacterium glutamicum | Glucose | 53.8 | - | - | |

| Saccharomyces cerevisiae | Glucose | 20.8 | 0.066 | 0.14 | |

| Pseudomonas putida | p-Coumarate | 34.5 | - | - |

Experimental Protocol: Fed-Batch Fermentation of E. coli for this compound Production

This protocol is a representative example of a fed-batch fermentation process for this compound production using an engineered E. coli strain.

1. Pre-culture Preparation:

-

Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium with the appropriate antibiotic.

-

Incubate overnight at 37°C with shaking at 250 rpm.

-

Use the overnight culture to inoculate 100 mL of fresh LB medium in a 500 mL shake flask and incubate under the same conditions until the optical density at 600 nm (OD600) reaches 0.6-0.8.

2. Bioreactor Setup and Batch Fermentation:

-

Prepare a 2 L bioreactor containing 1 L of defined mineral medium supplemented with glucose (20 g/L) and the required antibiotic.

-

Inoculate the bioreactor with the pre-culture to an initial OD600 of 0.1.

-

Control the temperature at 37°C, pH at 7.0 (with automated addition of NH4OH), and dissolved oxygen (DO) at 20% saturation by adjusting the agitation speed and airflow rate.

3. Fed-Batch Phase:

-

Once the initial glucose is depleted (indicated by a sharp increase in DO), initiate the feeding of a concentrated glucose solution (500 g/L).

-

Maintain the glucose concentration in the bioreactor at a low level (e.g., <1 g/L) to prevent overflow metabolism.

-

Continue the fed-batch cultivation for 48-72 hours, periodically taking samples to monitor cell growth (OD600) and this compound concentration by HPLC.

Conversion of this compound to Bioplastic Monomers

This compound's conjugated double bonds and carboxylic acid functionalities make it an ideal precursor for various valuable monomers, most notably adipic acid and terephthalic acid.

Hydrogenation to Adipic Acid

The catalytic hydrogenation of this compound to adipic acid is a key step in the production of bio-based polyamides like Nylon-6,6. This reaction involves the saturation of the carbon-carbon double bonds in the this compound backbone.

Experimental Protocol: Catalytic Hydrogenation of this compound

This protocol describes a typical batch hydrogenation of trans,trans-muconic acid to adipic acid.

1. Catalyst Preparation:

-

Use a commercial 5% Platinum on activated carbon (Pt/C) catalyst.

-

Pre-treat the catalyst in a hydrogen atmosphere at 6 bar and 260°C for 3 hours to ensure high activity.

2. Hydrogenation Reaction:

-

Add the pre-treated catalyst (e.g., 0.1 g) to a high-pressure batch reactor.

-

Introduce a solution of trans,trans-muconic acid (e.g., 10 mL of a 0.07 M aqueous solution).

-

Seal the reactor and purge with hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 4 bar).

-

Heat the reaction mixture to the desired temperature (e.g., 50-70°C) and stir vigorously (e.g., 800 rpm).

-

Monitor the reaction progress by taking samples at different time points and analyzing the conversion of this compound and the yield of adipic acid using HPLC.

3. Product Isolation:

-

After the reaction is complete, cool the reactor and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

The adipic acid can be isolated from the aqueous solution by crystallization upon cooling.

This compound-Based Bioplastics: Polyamides and Polyesters

This compound and its derivatives can be polymerized with diamines or diols to produce polyamides and polyesters, respectively. These bioplastics exhibit a range of properties that can be tailored by the choice of co-monomers and the polymerization conditions.

Synthesis of Polyamides

This compound can be directly polymerized with diamines, or it can be first converted to adipic acid for the synthesis of conventional polyamides like Nylon-6,6. The direct polymerization of this compound with diamines results in unsaturated polyamides with double bonds in the polymer backbone, which can be further modified.

Synthesis of Polyesters

The polycondensation of this compound or its esters (e.g., dimethyl muconate) with diols yields unsaturated polyesters. These materials are of interest for applications such as thermosetting resins and coatings.

Properties of this compound-Based Bioplastics

The properties of this compound-based bioplastics are highly dependent on their chemical structure. For instance, the incorporation of this compound into polyamide structures can influence their crystallinity, melting point, and water absorption characteristics.

| Polymer | Co-monomer | Glass Transition Temp. (°C) | Decomposition Temp. (°C) | Reference |

| Sulfonated Polyamide (MUFABA series) | HFDA and DABS | 165-185 | 300-330 | |

| Sulfonated Polyamide (MUFASA series) | HFDA and DASDA | 170-190 | 310-340 |

Experimental Protocol: Synthesis of a this compound-Based Polyamide

This protocol outlines a general procedure for the synthesis of a polyamide from this compound and a diamine via polycondensation.

1. Reactant Preparation:

-

In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add equimolar amounts of this compound and a diamine (e.g., 4,4'-(hexafluoroisopropylidene)bis(p-phenyleneoxy)dianiline).

-

Add a solvent such as N-methyl-2-pyrrolidone (NMP) and a catalyst, for example, triphenyl phosphite.

2. Polymerization:

-

Purge the reaction vessel with nitrogen to create an inert atmosphere.

-

Heat the reaction mixture to a temperature of 100-120°C with constant stirring.

-

Maintain the reaction at this temperature for several hours (e.g., 3-6 hours) to allow for polycondensation to occur.

3. Polymer Isolation and Purification:

-

After the polymerization is complete, cool the reaction mixture to room temperature.

-

Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol.

-

Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomers and catalyst residues.

-

Dry the purified polyamide in a vacuum oven at 80°C until a constant weight is achieved.

Purification and Characterization

Purification of this compound from Fermentation Broth

The recovery and purification of this compound from the complex fermentation broth is a critical step. A common method involves the following steps:

-

Biomass Removal: Centrifugation or microfiltration to remove the microbial cells.

-

Decolorization: Treatment with activated carbon to remove colored impurities.

-

Precipitation: Acidification of the broth to a low pH (e.g., pH 2) followed by cooling (e.g., 4°C) to precipitate the this compound.

-

Recrystallization: Further purification by recrystallization from a suitable solvent like ethanol to achieve high purity.

Characterization of Bioplastics

The synthesized bioplastics are characterized using a variety of techniques to determine their chemical structure, thermal properties, and mechanical performance.

-

Chemical Structure: Fourier-transform infrared spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure of the polymers.

-

Thermal Properties: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and melting temperature (Tm), while Thermogravimetric Analysis (TGA) is used to assess the thermal stability and decomposition temperature (Td).

-

Mechanical Properties: Tensile testing is performed to measure key mechanical properties such as tensile strength, Young's modulus, and elongation at break.

Conclusion and Future Outlook

This compound stands out as a highly promising, bio-based platform chemical with the potential to significantly contribute to a more sustainable polymer industry. The advancements in metabolic engineering and fermentation technology have enabled the production of this compound at increasingly high titers. Its versatile chemistry allows for the synthesis of a wide range of bioplastics, including direct replacements for fossil-fuel-based polymers and novel materials with tailored properties.

Future research will likely focus on further optimizing microbial production to improve economic viability, exploring new catalytic routes for monomer synthesis, and developing a broader portfolio of this compound-based polymers with enhanced performance characteristics. The continued development of this platform will be crucial in the transition towards a circular bioeconomy.

The Genesis of a Platform Chemical: An In-depth Technical Guide to the Discovery and History of Muconic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muconic acid, a dicarboxylic acid with conjugated double bonds, has emerged as a key platform chemical with significant potential in the production of polymers, resins, and pharmaceuticals. Its journey from a laboratory curiosity to a focal point of sustainable chemical production is a compelling narrative of scientific advancement, spanning over a century of chemical and biological innovation. This technical guide provides a comprehensive overview of the discovery and historical development of this compound synthesis, detailing both the early chemical methodologies and the revolutionary advent of biotechnological routes. Quantitative data from pivotal studies are summarized, key experimental protocols are detailed, and metabolic and experimental workflows are visually represented to offer a thorough understanding of this versatile molecule's synthetic history.

Early Discovery and Chemical Synthesis: From Curiosity to Chemical Precursor

The story of this compound begins in the late 19th century. The trans,trans-isomer of this compound was first synthesized in 1890 by Baeyer and Rupe. This early work laid the foundation for future investigations into its chemical properties and potential applications. Traditional chemical synthesis routes that were subsequently developed often relied on the oxidation of aromatic precursors.

One of the common early methods involved the oxidation of catechol. These chemical processes, while effective in producing this compound, often required harsh reaction conditions, environmentally sensitive reagents, and the use of heavy metal catalysts, resulting in the formation of isomeric mixtures and byproducts.[1] Another approach involved the synthesis from adipic acid.[2] More contemporary chemical syntheses have focused on greener methodologies, such as the use of ozone or performic acid for catechol oxidation, aiming to improve yield and reduce environmental impact.[1][3]

Representative Chemical Synthesis Protocol: Oxidative Cleavage of Catechol

A modern approach to the chemical synthesis of cis,cis-muconic acid involves the oxidative cleavage of catechol using ozone in the presence of a base. This method offers a more controlled and efficient route compared to earlier techniques.

Experimental Protocol:

-

Reaction Setup: A solution of catechol (e.g., 10 mmol) is prepared in a suitable solvent such as isopropyl alcohol (IPA) or methanol (MeOH) (e.g., 100 mL) in a reaction vessel.

-

Base Addition: A base, such as sodium hydroxide (NaOH) (e.g., 30 mmol), is added to the solution, and the mixture is stirred.

-

Cooling: The reaction vessel is cooled to a low temperature (e.g., -20°C) in a cooling bath.

-

Ozonolysis: A stream of oxygen containing ozone is bubbled through the cooled solution at a controlled rate.

-

Reaction Monitoring and Work-up: The reaction progress is monitored by techniques such as HPLC. Upon completion, the reaction mixture is worked up to isolate the this compound product.[1]

The Biotechnological Revolution: A Sustainable Path to this compound